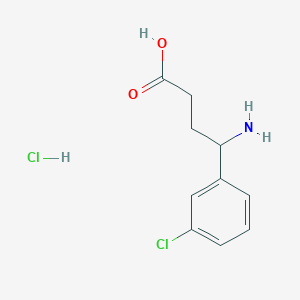

4-Amino-4-(3-chlorophenyl)butanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-4-(3-chlorophenyl)butanoic acid;hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a slightly water-soluble hydrophobic γ-amino acid primarily used as a muscle relaxant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(3-chlorophenyl)butanoic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chlorophenyl and butanoic acid derivatives.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques ensures the final product meets the required purity standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-4-(3-chlorophenyl)butanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

4-Amino-4-(3-chlorophenyl)butanoic acid;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on biological systems, including its role as a neurotransmitter analog.

Medicine: Used as a muscle relaxant and studied for its potential therapeutic effects in treating neurological disorders.

Industry: Employed in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 4-Amino-4-(3-chlorophenyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts on the γ-aminobutyric acid (GABA) receptors in the central nervous system, leading to muscle relaxation and other physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen): A similar compound used as a muscle relaxant.

4-Amino-3-(2-chlorophenyl)butanoic acid: Another analog with similar properties.

4-Amino-3-(4-fluorophenyl)butanoic acid: A fluorinated analog with distinct chemical properties.

Uniqueness

4-Amino-4-(3-chlorophenyl)butanoic acid;hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with GABA receptors makes it particularly valuable in medical applications .

Biologische Aktivität

4-Amino-4-(3-chlorophenyl)butanoic acid; hydrochloride, also known as baclofen, is a derivative of gamma-aminobutyric acid (GABA) and has been primarily studied for its muscle relaxant properties. This compound has garnered attention for its potential therapeutic applications in various neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic uses, and relevant research findings.

- Chemical Formula: C10H13ClN2O2

- Molecular Weight: 216.67 g/mol

- IUPAC Name: 4-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

Baclofen primarily acts as a GABA_B receptor agonist. By binding to these receptors in the central nervous system, it enhances the inhibitory effects of GABA, leading to decreased neuronal excitability. This mechanism is crucial for its muscle relaxant effects and has implications in treating spasticity and other neurological conditions.

Biological Activities

The biological activities of baclofen can be summarized as follows:

| Activity | Description |

|---|---|

| Muscle Relaxation | Reduces muscle spasticity by acting on GABA_B receptors. |

| Analgesic Effects | Exhibits pain-relieving properties, potentially through central mechanisms. |

| Anticonvulsant Properties | May help in controlling seizures by enhancing GABAergic transmission. |

| Neuroprotective Effects | Demonstrated potential in protecting neurons from excitotoxicity. |

Therapeutic Applications

Baclofen has been extensively studied for various therapeutic applications:

- Multiple Sclerosis (MS): Used to alleviate spasticity in MS patients.

- Spinal Cord Injury: Helps manage muscle spasticity following spinal cord injuries.

- Alcohol Dependence: Investigated for its potential to reduce cravings and withdrawal symptoms.

- Chronic Pain Management: Explored as an adjunct therapy for chronic pain conditions.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of baclofen:

- A study published in Neurology demonstrated that baclofen significantly reduced spasticity in patients with MS compared to placebo, indicating its effectiveness in managing this condition .

- Research in The Journal of Pain reported that baclofen provided substantial pain relief in patients with neuropathic pain, suggesting its analgesic properties .

- A clinical trial assessing baclofen's role in alcohol dependence found that it reduced cravings and improved abstinence rates among participants .

Side Effects and Safety Profile

While baclofen is generally well-tolerated, it can cause side effects such as:

- Drowsiness

- Dizziness

- Weakness

- Nausea

In rare cases, abrupt withdrawal can lead to severe complications, including seizures and hallucinations.

Eigenschaften

IUPAC Name |

4-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14;/h1-3,6,9H,4-5,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNAWMYELXAPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.